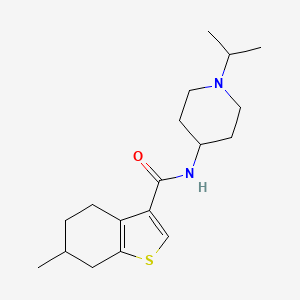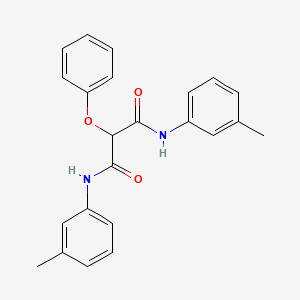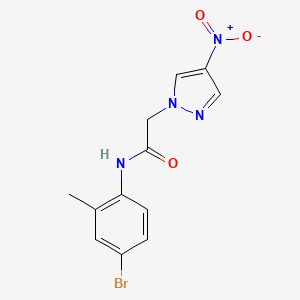![molecular formula C11H12N4O3 B5104531 4-[(4-methoxyphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5104531.png)
4-[(4-methoxyphenoxy)acetyl]-4H-1,2,4-triazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-methoxyphenoxy)acetyl]-4H-1,2,4-triazol-3-amine, also known as MPA-TA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPA-TA is a triazole derivative that has been synthesized using a specific method, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 4-[(4-methoxyphenoxy)acetyl]-4H-1,2,4-triazol-3-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. 4-[(4-methoxyphenoxy)acetyl]-4H-1,2,4-triazol-3-amine has been shown to inhibit the growth of certain fungi and bacteria by inhibiting the activity of chitin synthase and β-glucan synthase, which are essential for cell wall synthesis. 4-[(4-methoxyphenoxy)acetyl]-4H-1,2,4-triazol-3-amine has also been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects
4-[(4-methoxyphenoxy)acetyl]-4H-1,2,4-triazol-3-amine has been shown to have various biochemical and physiological effects, including the inhibition of cell wall synthesis in fungi and bacteria, the inhibition of cell signaling pathways, and the induction of apoptosis in cancer cells. 4-[(4-methoxyphenoxy)acetyl]-4H-1,2,4-triazol-3-amine has also been shown to have low toxicity in mammalian cells, making it a potentially safe and effective therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[(4-methoxyphenoxy)acetyl]-4H-1,2,4-triazol-3-amine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. 4-[(4-methoxyphenoxy)acetyl]-4H-1,2,4-triazol-3-amine is also relatively easy to synthesize and can be produced in large quantities. However, one limitation of using 4-[(4-methoxyphenoxy)acetyl]-4H-1,2,4-triazol-3-amine in lab experiments is its limited solubility in water, which can make it difficult to work with in certain assays.
Orientations Futures
There are several future directions for the study of 4-[(4-methoxyphenoxy)acetyl]-4H-1,2,4-triazol-3-amine. One potential direction is the development of new therapeutic agents based on the structure of 4-[(4-methoxyphenoxy)acetyl]-4H-1,2,4-triazol-3-amine. Another direction is the study of 4-[(4-methoxyphenoxy)acetyl]-4H-1,2,4-triazol-3-amine in combination with other drugs or compounds to enhance its efficacy. Additionally, the study of 4-[(4-methoxyphenoxy)acetyl]-4H-1,2,4-triazol-3-amine in different organisms and systems could provide further insight into its mechanism of action and potential applications.
Méthodes De Synthèse
4-[(4-methoxyphenoxy)acetyl]-4H-1,2,4-triazol-3-amine can be synthesized using a specific method that involves the reaction of 4-methoxyphenol with ethyl chloroacetate to produce 4-(4-methoxyphenoxy)acetic acid. The resulting acid is then reacted with thionyl chloride to produce 4-(4-methoxyphenoxy)acetyl chloride, which is then reacted with 4-amino-1,2,4-triazole to produce 4-[(4-methoxyphenoxy)acetyl]-4H-1,2,4-triazol-3-amine. This synthesis method has been optimized to produce high yields of 4-[(4-methoxyphenoxy)acetyl]-4H-1,2,4-triazol-3-amine with high purity.
Applications De Recherche Scientifique
4-[(4-methoxyphenoxy)acetyl]-4H-1,2,4-triazol-3-amine has been studied extensively for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 4-[(4-methoxyphenoxy)acetyl]-4H-1,2,4-triazol-3-amine has been shown to have antifungal, antibacterial, and antitumor activities. In agriculture, 4-[(4-methoxyphenoxy)acetyl]-4H-1,2,4-triazol-3-amine has been studied for its potential use as a pesticide due to its ability to inhibit the growth of certain plant pathogens. In material science, 4-[(4-methoxyphenoxy)acetyl]-4H-1,2,4-triazol-3-amine has been studied for its potential use as a building block for the synthesis of new materials.
Propriétés
IUPAC Name |
1-(3-amino-1,2,4-triazol-4-yl)-2-(4-methoxyphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-17-8-2-4-9(5-3-8)18-6-10(16)15-7-13-14-11(15)12/h2-5,7H,6H2,1H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVQWLPQKJOSLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N2C=NN=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5104455.png)
![2-[4-(2-oxopropoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5104473.png)

![3-(4-bromophenyl)-N-({[3-(4-morpholinyl)propyl]amino}carbonothioyl)acrylamide](/img/structure/B5104485.png)
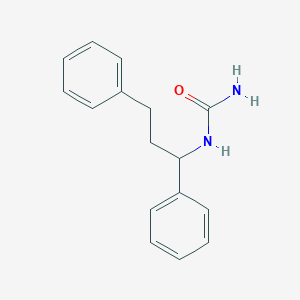
![2-methyl-3-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-6-[4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5104496.png)
![methyl 4-({(3S*,4S*)-3-hydroxy-4-[4-(2-pyridinyl)-1-piperazinyl]-1-pyrrolidinyl}methyl)benzoate](/img/structure/B5104503.png)
![N-(3-chloro-4-methylphenyl)-N'-[2-(4-methylphenoxy)ethyl]ethanediamide](/img/structure/B5104505.png)
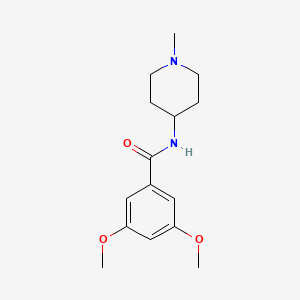
![3-methoxy-4-[3-(2-nitrophenoxy)propoxy]benzaldehyde](/img/structure/B5104519.png)
